molecular formula C12H15NO2 B11041213 (2-Methylphenyl)(morpholin-4-yl)methanone CAS No. 22978-34-3

(2-Methylphenyl)(morpholin-4-yl)methanone

Cat. No.: B11041213
CAS No.: 22978-34-3
M. Wt: 205.25 g/mol
InChI Key: PFKVDZHFEKOEFV-UHFFFAOYSA-N
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Description

(2-Methylphenyl)(morpholin-4-yl)methanone is a ketone derivative featuring a 2-methylphenyl group attached to a morpholine moiety via a carbonyl bridge. The 2-methylphenyl substituent introduces steric and electronic effects that influence its physicochemical properties and reactivity, while the morpholine group contributes to solubility and hydrogen-bonding capabilities .

Properties

CAS No.

22978-34-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H15NO2/c1-10-4-2-3-5-11(10)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3

InChI Key

PFKVDZHFEKOEFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(o-tolyl)methanone typically involves the reaction of morpholine with o-tolylmethanone under specific conditions. One common method is the condensation reaction where morpholine reacts with o-tolylmethanone in the presence of a catalyst, such as an acid or base, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the morpholino ring .

Industrial Production Methods

In an industrial setting, the production of morpholino(o-tolyl)methanone may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity morpholino(o-tolyl)methanone .

Chemical Reactions Analysis

Types of Reactions

Morpholino(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted morpholino derivatives .

Scientific Research Applications

Morpholino(o-tolyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of morpholino(o-tolyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations

  • (4-Chloro-2-methylphenyl)(4-methylphenyl)methanone (CAS 65786-46-1): This analogue replaces the morpholine group with a 4-methylphenyl substituent and introduces a chlorine atom at the 4-position of the aryl ring.
  • (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone: The 2-amino-4-nitrophenyl group introduces strong electron-withdrawing effects (nitro) and hydrogen-bonding capacity (amino), increasing polarity (XLogP = 1.5) relative to the 2-methylphenyl derivative .
  • JWH-370 ([5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone): While structurally distinct (pyrrole core), this compound shares the 2-methylphenyl group, highlighting how scaffold modifications impact pharmacological profiles .

Morpholinyl Methanones with Heterocyclic Cores

  • Melting point (93–96°C) is lower than the target compound, suggesting reduced crystallinity due to heterocyclic flexibility .
  • 5-(4-Methylphenyl)-1,3-oxazol-2-ylmethanone (6d): Substitution at the oxazole’s 5-position with 4-methylphenyl increases molecular weight (vs. target compound) but maintains comparable hydrogen-bonding capacity (5 H-bond acceptors) .

Physicochemical Properties

Table 1: Key Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) XLogP Hydrogen Bond Donors/Acceptors
(2-Methylphenyl)(morpholin-4-yl)methanone ~220 (estimated) Not reported ~2.0 0 / 3
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone 206.24 Not reported 1.5 1 / 5
Morpholin-4-yl(5-phenyl-1,3-oxazol-2-yl)methanone (6b) 272.3 93–96 Not reported 0 / 5
4-(3,4-Difluorophenoxy)-2-(morpholin-4-yl)-...methanone 466.49 Not reported Not reported 0 / 4
  • Hydrogen-Bonding and Solubility: The target compound’s morpholine group provides hydrogen-bond acceptors (O, N), enhancing aqueous solubility compared to non-polar analogues like JWH-370. However, the 2-methylphenyl group increases hydrophobicity (higher XLogP ~2.0) relative to amino-nitro derivatives (XLogP = 1.5) .

Biological Activity

(2-Methylphenyl)(morpholin-4-yl)methanone, also known by its CAS number 22978-34-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (2-Methylphenyl)(morpholin-4-yl)methanone is C12H15NO2. The compound features a ketone functional group, a morpholine ring, and a methyl-substituted phenyl group, which contribute to its unique chemical and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that morpholine derivatives often exhibit significant antimicrobial properties. Studies have shown that similar compounds can act as enzyme inhibitors against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Morpholine Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Compound ACandida albicans1.23 μg/mLTBD
Compound BStaphylococcus aureus0.5 μg/mLTBD
This compoundTBDTBDTBD

The mechanism typically involves the inhibition of target enzymes crucial for microbial survival, indicating potential therapeutic applications in treating infections.

Anticancer Activity

There is growing evidence suggesting that (2-Methylphenyl)(morpholin-4-yl)methanone may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study:

A study involving thiosemicarbazone derivatives demonstrated that morpholine-based compounds exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity could be attributed to differential expression of drug transporters and metabolic enzymes in cancerous versus healthy tissues.

The biological activity of (2-Methylphenyl)(morpholin-4-yl)methanone can be attributed to its ability to interact with specific protein targets. The morpholine moiety enhances solubility and facilitates binding to biological macromolecules, potentially leading to:

  • Enzyme Inhibition: The compound may act as a reversible or irreversible inhibitor of key enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions: Molecular docking studies have shown that similar compounds can effectively bind to active sites on proteins, altering their function and leading to therapeutic effects.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 2: ADME Properties of Morpholine Derivatives

PropertyValue
Oral BioavailabilityHigh
Plasma Half-life6-8 hours
Metabolic StabilityModerate

These properties indicate that (2-Methylphenyl)(morpholin-4-yl)methanone may be suitable for further development as a therapeutic agent.

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